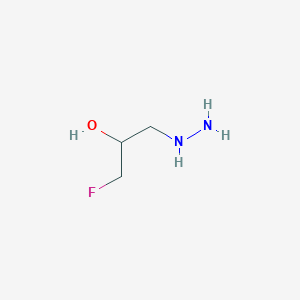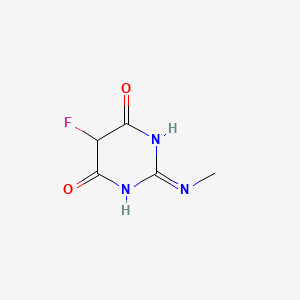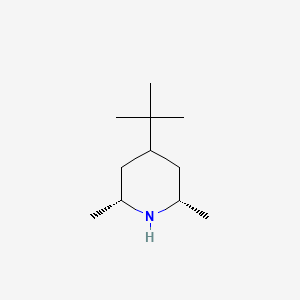![molecular formula C10H19NO2 B13269294 3-[(3-Methoxycyclohexyl)oxy]azetidine](/img/structure/B13269294.png)
3-[(3-Methoxycyclohexyl)oxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Methoxycyclohexyl)oxy]azetidine is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol It is an azetidine derivative, characterized by a four-membered nitrogen-containing ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-[(3-Methoxycyclohexyl)oxy]azetidine, can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges due to the reactivity of the starting materials.
Industrial Production Methods: Industrial production of azetidines often involves nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Methoxycyclohexyl)oxy]azetidine undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-[(3-Methoxycyclohexyl)oxy]azetidine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxycyclohexyl)oxy]azetidine involves its interaction with molecular targets and pathways. The compound’s azetidine ring is highly strained, making it reactive under appropriate conditions . This reactivity allows it to participate in various chemical reactions, including ring-opening and functionalization. The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing rings that are more strained and reactive than azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings that are less strained and more stable than azetidines.
Uniqueness: 3-[(3-Methoxycyclohexyl)oxy]azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a versatile compound in various applications, from organic synthesis to medicinal chemistry .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-(3-methoxycyclohexyl)oxyazetidine |
InChI |
InChI=1S/C10H19NO2/c1-12-8-3-2-4-9(5-8)13-10-6-11-7-10/h8-11H,2-7H2,1H3 |
InChI Key |
INWNFZDAADEOCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC(C1)OC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B13269215.png)
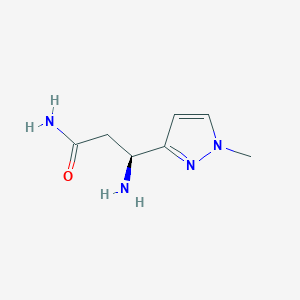

![1-[(tert-Butoxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13269233.png)
amine](/img/structure/B13269247.png)
![6-Methyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B13269253.png)

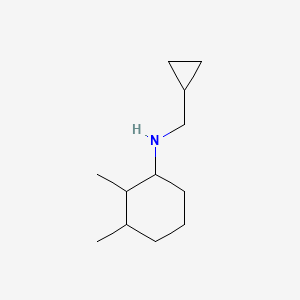
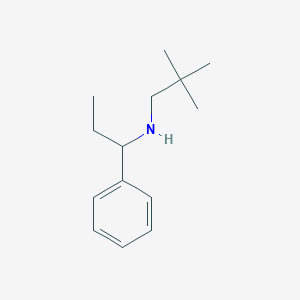
![4-[(1-Cyclohexylethyl)amino]pentan-1-ol](/img/structure/B13269279.png)
![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol](/img/structure/B13269286.png)
